![molecular formula C21H24N4O2S B3221893 N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1208701-79-4](/img/structure/B3221893.png)

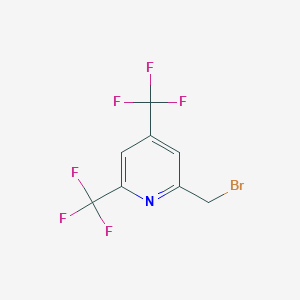

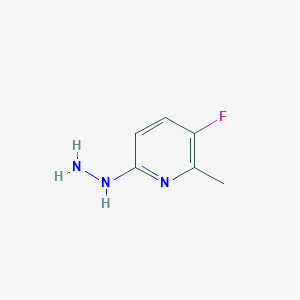

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

Vue d'ensemble

Description

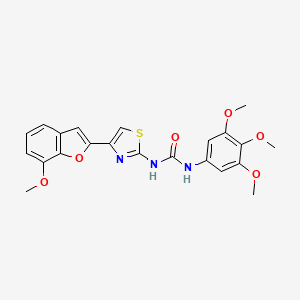

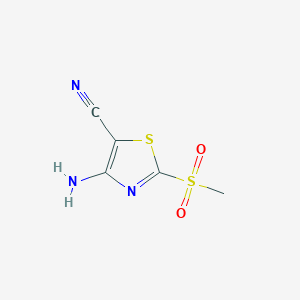

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide, also known as BCTC, is a chemical compound that has been widely studied in the field of scientific research. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. BCTC has been shown to block the activation of TRPV1 by these stimuli, making it a useful tool for studying the physiological and biochemical effects of TRPV1 activation.

Applications De Recherche Scientifique

Antiproliferative Activity

The piperazine analogs, including this compound, have been shown to have potent antiproliferative activity against various types of tumors such as colon, prostate, breast, lung, and leukemia . These compounds have demonstrated the ability to suppress and eliminate experimental tumors in small-animal models .

Neuroprotective Potential

A study has shown that piperazine derivatives can have protective effects against neurotoxicity induced by aluminium . The study found that the compound improved short-term memory and anxiety levels in rats treated with aluminium chloride .

Acetylcholinesterase Inhibitor

The compound has been found to be a potential acetylcholinesterase inhibitor (AChEI), which can increase central cholinergic neurotransmission . This property makes it a potential candidate for the treatment of Alzheimer’s disease .

Antibacterial Activity

Some piperazine derivatives have exhibited good antibacterial activity . The compound could potentially be used in the development of new antibacterial drugs .

Functionalization of Pyrazolylvinyl Ketones

The compound can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . This reaction is useful in the synthesis of various organic compounds .

6. Preparation of Cyclic Amine Substituted Tröger’s Base Derivatives The compound can be used to prepare cyclic amine substituted Tröger’s base derivatives . These derivatives have various applications in organic chemistry .

Preparation of Functionalized Bis (mercaptoimidazolyl)borates

The compound can be used to prepare functionalized bis (mercaptoimidazolyl)borates by reacting with the activated ester . These borates have various applications in chemistry .

Comparative Analysis of Structures

The compound can be used in comparative analysis of structures, α1-AR affinity, docking simulations, molecular dynamics, and the distribution of electrostatic potential .

Mécanisme D'action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine

Biochemical Pathways

The activation or blockade of α1-ARs affects numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism

Pharmacokinetics

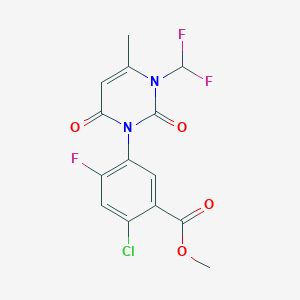

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies identified promising lead compounds that exhibited an acceptable pharmacokinetic profile . .

Result of Action

The result of the compound’s action is likely related to its interaction with α1-ARs. Given the role of these receptors in the contraction of smooth muscles, the compound’s action could potentially influence conditions related to these muscles, such as hypertension and benign prostate hyperplasia . .

Propriétés

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c1-27-17-8-6-16(7-9-17)25-14-12-24(13-15-25)11-10-22-20(26)21-23-18-4-2-3-5-19(18)28-21/h2-9H,10-15H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEPJUFSAMCISC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B3221876.png)

![2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3221905.png)